molecular formula C16H15N5O B2882359 N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)nicotinamide CAS No. 2034376-37-7

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)nicotinamide

Cat. No.: B2882359
CAS No.: 2034376-37-7
M. Wt: 293.33
InChI Key: PUVRNXXTIZCYMP-UHFFFAOYSA-N
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Description

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)nicotinamide is a complex organic compound that features a pyrazole ring substituted with a pyridine moiety and a nicotinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)nicotinamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. For instance, reacting 3-acetylpyridine with hydrazine hydrate under reflux conditions yields 1-methyl-3-(pyridin-3-yl)-1H-pyrazole.

    Alkylation: The pyrazole derivative is then alkylated using a suitable alkylating agent such as methyl iodide in the presence of a base like potassium carbonate.

    Coupling with Nicotinamide: The final step involves coupling the alkylated pyrazole with nicotinamide. This can be achieved through a nucleophilic substitution reaction, often facilitated by a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors to improve reaction efficiency and yield, and employing automated systems for precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.

    Substitution: Nucleophilic substitution often employs reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted nicotinamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)nicotinamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, research focuses on its potential therapeutic effects. It is being investigated for its anti-inflammatory, anti-cancer, and antimicrobial properties. The compound’s ability to modulate specific biological pathways makes it a promising candidate for new drug therapies.

Industry

Industrially, this compound could be used in the synthesis of pharmaceuticals and agrochemicals. Its versatility in chemical reactions allows for the production of a wide range of derivatives with potential commercial applications.

Mechanism of Action

The mechanism of action of N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)nicotinamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: Shares the nicotinamide moiety but lacks the pyrazole and pyridine rings.

    Pyrazole Derivatives: Compounds like 1-methyl-3-(pyridin-3-yl)-1H-pyrazole, which lack the nicotinamide group.

    Pyridine Derivatives: Compounds such as 3-acetylpyridine, which do not contain the pyrazole ring.

Uniqueness

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)nicotinamide is unique due to its combination of a pyrazole ring, a pyridine moiety, and a nicotinamide group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-21-14(8-15(20-21)12-4-2-6-17-9-12)11-19-16(22)13-5-3-7-18-10-13/h2-10H,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVRNXXTIZCYMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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